

## Reversibility of Ceralifimod's Effect on Lymphocyte Counts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reversibility of **Ceralifimod**-induced lymphopenia with other sphingosine-1-phosphate (S1P) receptor modulators. The information is compiled from preclinical and clinical trial data to assist researchers in evaluating the pharmacodynamic profile of these compounds.

## Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking

Ceralifimod is a selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Like other drugs in its class, Ceralifimod's primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[4] Agonist binding to the S1P1 receptor leads to its internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[4] This sequestration of lymphocytes within the lymph nodes results in a dosedependent, reversible reduction in the number of circulating peripheral blood lymphocytes. This mechanism is believed to be key to its efficacy in autoimmune diseases like multiple sclerosis.

# Comparative Analysis of Lymphocyte Count Reversibility







Clinical and preclinical data indicate that the recovery of peripheral lymphocyte counts following the cessation of S1P receptor modulator therapy varies significantly among different compounds. This variation is largely attributed to differences in pharmacokinetic properties, such as half-life, and receptor binding characteristics.

A key clinical trial directly compared the effects of **Ceralifimod** with the non-selective S1P receptor modulator, Fingolimod. After 14 days of daily treatment, the mean percentage change from baseline in absolute lymphocyte count was greatest in the Fingolimod group (-62%) and the **Ceralifimod** 0.10 mg group (-56%). Notably, upon cessation of treatment, lymphocyte recovery was observed to be faster in the **Ceralifimod** group compared to the Fingolimod group.

The following table summarizes the available data on the reversibility of lymphocyte count reduction for **Ceralifimod** and other S1P receptor modulators.



| Drug        | Target Receptors          | Time to<br>Lymphocyte<br>Recovery                                                                                                                                                                                           | Supporting Data                                                                                                                                                                                                     |
|-------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ceralifimod | S1P1, S1P5                | Faster than Fingolimod. Preclinical data in rats showed recovery at 96 hours after a single 0.1 mg/kg dose.                                                                                                                 | A randomized, double-blind, placebo-controlled trial in healthy subjects demonstrated faster recovery versus Fingolimod, though specific time-to-baseline data from the full publication is not publicly available. |
| Fingolimod  | S1P1, S1P3, S1P4,<br>S1P5 | Approximately 1-2 months for lymphocyte counts to return to the normal range, though some patients may experience prolonged lymphopenia. In one study, 22% of patients remained lymphopenic one year after discontinuation. | Data from multiple<br>clinical trials and real-<br>world studies.                                                                                                                                                   |
| Siponimod   | S1P1, S1P5                | Approximately 90% of patients' lymphocyte counts return to the normal range within 10 days of stopping therapy. Residual effects may persist for up to 3-4 weeks.                                                           | Data from clinical trials in patients with secondary progressive multiple sclerosis.                                                                                                                                |



| Ozanimod  | S1P1, S1P5 | Mean lymphocyte counts recover to baseline levels within approximately 8 to 18 weeks after discontinuation. | Results from a phase 3 trial in patients with ulcerative colitis.     |
|-----------|------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Ponesimod | S1P1       | Lymphocyte counts return to the normal range in 90% of patients within 1 week of stopping therapy.          | Pharmacokinetic and pharmacodynamic assessments from clinical trials. |

### **Experimental Protocols**

**Enumeration of Peripheral Blood Lymphocytes** 

The following provides a detailed methodology for a key experiment cited in the assessment of S1P receptor modulators' effects on lymphocyte counts. This protocol is a representative example based on standard clinical trial procedures for lymphocyte subset analysis.

Objective: To quantify the absolute count of total lymphocytes and lymphocyte subsets (T cells, B cells, and NK cells) in peripheral blood samples.

#### Methodology:

- Sample Collection: Whole blood is collected from subjects via venipuncture into tubes containing an anticoagulant (e.g., K2-EDTA).
- Sample Preparation (Whole Blood, Lysis, No-Wash Technique):
  - A defined volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD45 for panleukocyte, CD3 for T cells, CD19 for B cells, CD16/56 for NK cells).
  - Following incubation, a lysing reagent is added to lyse the red blood cells.



- A known concentration of fluorescent beads (e.g., Trucount<sup>™</sup> beads) is added to the sample to allow for the calculation of absolute cell counts.
- Flow Cytometry Analysis:
  - The prepared sample is acquired on a calibrated flow cytometer.
  - Lymphocytes are identified and "gated" based on their characteristic forward and side scatter properties and bright CD45 expression.
  - Within the lymphocyte gate, specific subsets are identified based on their expression of the lineage-specific markers (e.g., CD3+, CD19+, CD16/56+).
- Data Analysis and Calculation of Absolute Counts:
  - The number of events for each lymphocyte subset and the number of bead events are recorded.
  - The absolute count of each lymphocyte subset (cells per microliter of blood) is calculated using the following formula:

(Number of cell events / Number of bead events) x (Bead concentration / Test volume)

#### **Quality Control:**

- Instrument performance is monitored daily using standardized beads.
- Antibody cocktails are titrated to determine optimal staining concentrations.
- Compensation controls are run to correct for spectral overlap between fluorochromes.
- Isotype controls or fluorescence-minus-one (FMO) controls are used to set gates for positive staining.

## **Visualizations**





Click to download full resolution via product page

Ceralifimod's Mechanism of Action on Lymphocyte Egress.





Click to download full resolution via product page

Experimental Workflow for Lymphocyte Enumeration.





Click to download full resolution via product page

Factors Influencing Lymphocyte Count Reversibility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of ceralifimod (ONO-4641) on lymphocytes and cardiac function: Randomized, double-blind, placebo-controlled trial with an open-label fingolimod arm PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- To cite this document: BenchChem. [Reversibility of Ceralifimod's Effect on Lymphocyte Counts: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1668400#assessing-the-reversibility-of-ceralifimod-s-effects-on-lymphocyte-counts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com